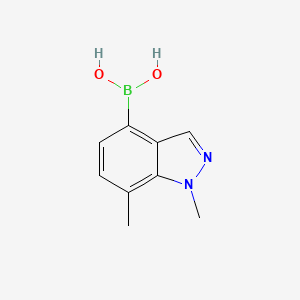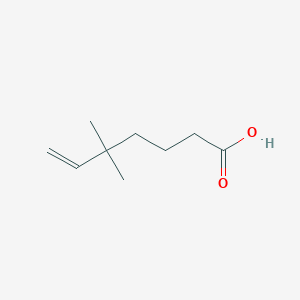
5,5-dimethylhept-6-enoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylhept-6-enoic acid is an organic compound with the molecular formula C9H16O2 It is a carboxylic acid with a double bond at the sixth carbon and two methyl groups attached to the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylhept-6-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 5-heptenoic acid, with a methylating agent. The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes. These methods often utilize metal catalysts to facilitate the alkylation and subsequent functionalization of the heptenoic acid backbone. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
化学反応の分析
Types of Reactions
5,5-Dimethylhept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The double bond allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bond.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl)
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated alkanes
科学的研究の応用
5,5-Dimethylhept-6-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of lipid-regulating agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 5,5-dimethylhept-6-enoic acid and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Hept-6-enoic acid: Similar structure but lacks the methyl groups at the fifth carbon.
2,2-Dimethylhept-6-enoic acid: Similar structure but with methyl groups at the second carbon instead of the fifth.
3,5-Dimethylhept-6-enoic acid: Similar structure but with methyl groups at the third and fifth carbons.
Uniqueness
5,5-Dimethylhept-6-enoic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs .
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
5,5-dimethylhept-6-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-4-9(2,3)7-5-6-8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11) |
InChIキー |
KFDDKAOXBDKZQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCC(=O)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


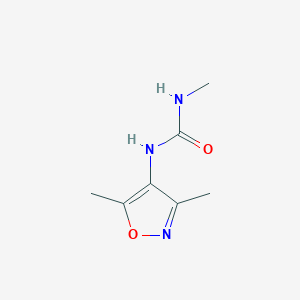
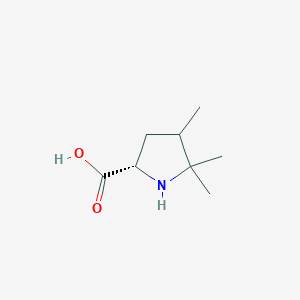
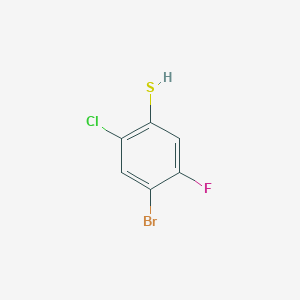
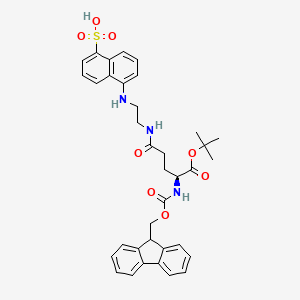
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)
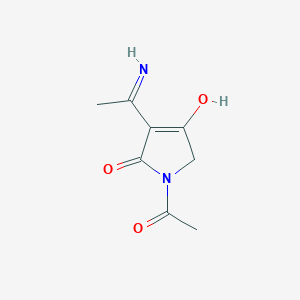
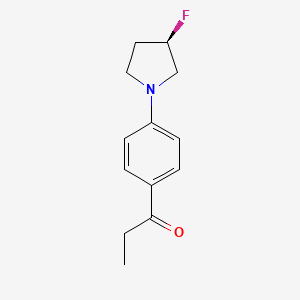
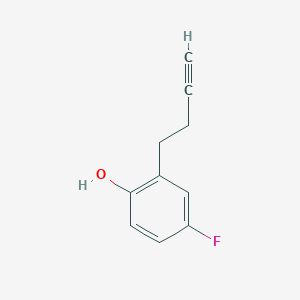
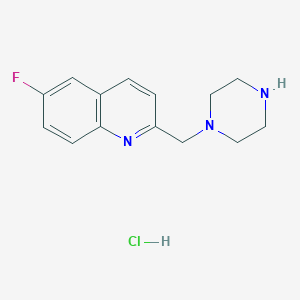
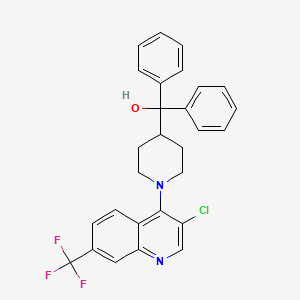
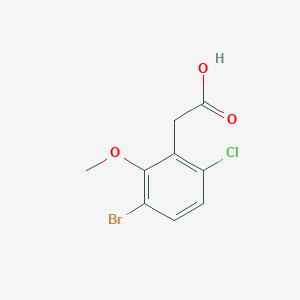
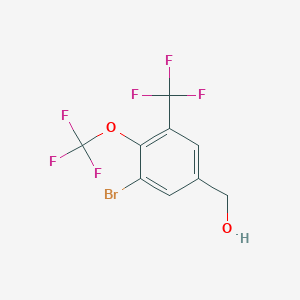
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
